molecular formula C22H13F4NS B2397969 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-51-4

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

カタログ番号: B2397969
CAS番号: 339103-51-4
分子量: 399.41
InChIキー: IITZFBDTOXPURB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The target compound, 2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline, features a quinoline core substituted at positions 2 and 3 with a 4-fluorophenylsulfanyl group and a 3-(trifluoromethyl)phenyl group, respectively. The sulfanyl (S-linked) and trifluoromethyl groups in this compound likely enhance lipophilicity and metabolic stability, which are critical for drug-like properties .

特性

IUPAC Name

2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITZFBDTOXPURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

化学反応の分析

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:

作用機序

The mechanism of action of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight Melting Point (°C) Key Features
Target Compound 4-Fluorophenylsulfanyl 3-(Trifluoromethyl)phenyl 423.4 (calc) N/A High lipophilicity (CF₃, S-link)
2-(4-Chlorophenyl)-3,4-bis(4-FP)quinoline (3g) 4-Chlorophenyl 3,4-bis(4-Fluorophenyl) 428.1 183–185 Bulkier substituents, Cl vs. F
3-(4-Methylphenyl)-2-(3-CF₃PhS)quinoline 3-(Trifluoromethyl)phenylsulfanyl 4-Methylphenyl 395.44 N/A Methyl vs. CF₃ at position 3
2-(4-Fluorophenoxy)-3-(3-CF₃Ph)quinoline 4-Fluorophenoxy 3-(Trifluoromethyl)phenyl ~425 (estimated) N/A Ether (O-link) vs. thioether (S)
2-(4-ClPh)-3-(4-MeOPhS)quinoline-4-COOH 4-Chlorophenyl 4-Methoxyphenylsulfanyl, COOH at C4 421.9 N/A Polar carboxylic acid group

Key Observations:

  • Substituent Effects: The trifluoromethyl group (CF₃) at position 3 enhances electron-withdrawing properties and lipophilicity compared to methyl or methoxy groups . Chlorophenyl (3g) vs. fluorophenyl (target): Chlorine’s larger size and higher electronegativity may influence binding interactions and solubility .
  • Molecular Weight :
    • The target compound (~423 Da) falls within the typical range for drug-like molecules, whereas analogs with additional substituents (e.g., 3g at 428 Da) may face challenges in bioavailability .

Crystallographic and Conformational Analysis

  • Crystal Packing: Compounds like [2-cyclopropyl-4-(4-FP)quinolin-3-yl]methanol () show intermolecular hydrogen bonds (O–H⋯O/N), stabilizing their solid-state structures .
  • Ring Puckering: Substituents influence quinoline planarity; non-planar conformations (e.g., in ) may reduce DNA intercalation efficiency .

生物活性

The compound 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a notable member of the quinoline family, characterized by the presence of fluorine and sulfur substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H14F4N2S
  • Molecular Weight : 434.398 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, research has shown that quinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the trifluoromethyl group is particularly noted for enhancing the potency of these compounds against certain cancer types.

  • Mechanism of Action :
    • The compound may interact with DNA or RNA, leading to inhibition of topoisomerases, which are essential for DNA replication.
    • It could also act on specific receptors or enzymes involved in cancer progression, such as protein kinases.
  • Case Study :
    • A study involving a series of quinoline derivatives demonstrated that modifications at the 4-position (such as the introduction of fluorine or sulfur) significantly increased cytotoxicity against human cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial properties. Compounds with sulfur and fluorine substituents have been shown to exhibit activity against a range of bacterial and fungal pathogens.

  • Mechanism of Action :
    • The presence of sulfur may enhance membrane permeability, allowing the compound to disrupt microbial cell integrity.
    • Fluorinated compounds often exhibit increased lipophilicity, facilitating better penetration into microbial cells.
  • Research Findings :
    • A comparative study revealed that similar compounds showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The incorporation of electron-withdrawing groups like trifluoromethyl and electron-donating groups such as fluorophenyl can modulate the electronic properties and enhance biological efficacy.

SubstituentEffect on Activity
TrifluoromethylIncreases potency against cancers
FluorophenylEnhances interaction with targets
SulfurImproves antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline, and how can purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic aromatic substitution (SNAr) to introduce the sulfanyl group at position 2 of the quinoline core. Fluorophenyl and trifluoromethylphenyl substituents can be incorporated via Suzuki-Miyaura coupling or direct halogenation followed by cross-coupling reactions. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like over-fluorination or desulfurization .
  • Validation : Confirm purity via reverse-phase HPLC (≥95%) and structural integrity using 1H^1H/13C^{13}C-NMR. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]+^+) .

Q. How can computational tools predict the binding modes of this compound to biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina or AutoDock4 for preliminary binding mode prediction. Generate grid maps centered on the target’s active site (e.g., kinase ATP-binding pockets). Account for ligand flexibility using Lamarckian genetic algorithms in AutoDock4 .
  • Validation : Compare docking poses with crystallographic data of analogous quinoline-protein complexes (e.g., p38α MAP kinase inhibitors). RMSD values <2.0 Å indicate reliable predictions .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • NMR : 19F^{19}F-NMR resolves signals from fluorophenyl (-4-F-C6_6H4_4) and trifluoromethyl (-CF3_3) groups. 1H^1H-NMR identifies coupling patterns for quinoline protons.
  • MS : HRMS with electrospray ionization (ESI) confirms exact mass (e.g., theoretical vs. experimental m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Systematically modify substituents: (a) Replace 4-fluorophenyl with chloro/cyano groups to assess electronic effects; (b) Vary the sulfanyl linker to sulfonyl or amine for hydrogen-bonding potential.
  • Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure Kd_d. Correlate activity with steric/electronic parameters (Hammett constants) .

Q. What strategies resolve contradictions in docking predictions vs. experimental binding data?

  • Methodology :

  • Ensemble Docking : Perform molecular dynamics (MD) simulations to generate multiple receptor conformations. Dock the compound to each conformation and identify consensus poses .
  • Free Energy Calculations : Use MM/GBSA or MM/PBSA to rank binding affinities. Discrepancies may arise from protonation state errors or missing water molecules in the active site .

Q. How does the compound’s regiochemistry influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents). Use 19F^{19}F-NMR to track substituent migration.
  • DFT Calculations : Compute transition-state energies for substitutions at positions 2 vs. 4 of the quinoline core. Electron-withdrawing groups (e.g., -CF3_3) activate position 3 for electrophilic attack .

Q. Can covalent docking explain potential irreversible binding to cysteine-rich targets?

  • Methodology :

  • Covalent Docking : Use AutoDock4’s flexible sidechain module to model Michael addition or disulfide formation between the sulfanyl group and catalytic cysteines. Adjust grid parameters to include reactive residues .
  • Validation : Perform mass spectrometry-based intact protein analysis to detect adduct formation .

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